An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,3-dimethylbutanamide Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,3-dimethylbutanamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral building block of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's chemical identity, physical characteristics, synthesis, and analytical methodologies. By synthesizing available data with established scientific principles, this guide aims to be an essential resource for the effective utilization of this compound in research and development.
Chemical Identity and Structure
2-Amino-3,3-dimethylbutanamide hydrochloride, also known as L-tert-leucinamide hydrochloride, is the hydrochloride salt of the amide derivative of the non-proteinogenic amino acid L-tert-leucine. The presence of a bulky tert-butyl group adjacent to the chiral center imparts unique conformational constraints and metabolic stability to molecules incorporating this moiety.
The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.[1][2]
Chemical Structure
Figure 1: Chemical structure of (2S)-2-Amino-3,3-dimethylbutanamide hydrochloride.
Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanamide;hydrochloride | [3] |
| Synonyms | L-tert-leucinamide hydrochloride, (S)-2-Amino-3,3-dimethylbutanamide HCl | [4][5] |
| CAS Number | 75158-12-2 | |
| Molecular Formula | C6H15ClN2O | [6] |
| Molecular Weight | 166.65 g/mol | [5][6] |
| Physical Form | White to off-white solid/powder | [7][8] |
| Purity | Typically ≥95% | [5] |
| Storage | Refrigerated, away from light, sealed in dry conditions | [7][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3,3-dimethylbutanamide hydrochloride is critical for its application in synthesis and formulation.
Melting Point
While no specific experimental melting point for the hydrochloride salt is readily available in the literature, the melting point of the free base, (S)-2-Amino-3,3-dimethylbutanamide, is reported to be in the range of 76-80 °C .[9] It is important to note that the hydrochloride salt is expected to have a significantly higher melting point due to its ionic character. For comparison, a related compound, S-2-aminobutanamide hydrochloride, has a reported melting point of 260-262 °C.[10]
Solubility
The hydrochloride salt form of 2-Amino-3,3-dimethylbutanamide is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol, a common characteristic of amine hydrochlorides.[2] Quantitative solubility data is not widely published, but based on general principles of amino acid and amine salt solubility, a qualitative solubility profile can be inferred.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride and the presence of polar functional groups (amine, amide) promote solubility. |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of the salt. |
| Ethanol | Soluble to Moderately Soluble | Ethanol is also a polar protic solvent, though its slightly lower polarity compared to methanol may result in slightly lower solubility.[11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that is effective at solvating a wide range of organic compounds, including salts. |
| Dichloromethane | Sparingly Soluble to Insoluble | As a nonpolar aprotic solvent, dichloromethane is not expected to effectively solvate the ionic hydrochloride salt. |
| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar aprotic solvent and is unlikely to dissolve the compound. |
Experimental Justification: The solubility of amino acid derivatives is influenced by the equilibrium between their charged and neutral forms, which is dependent on the pH of the medium and the pKa of the ionizable groups.[5] The hydrochloride salt will fully dissociate in water, leading to the protonated amine, which can readily interact with water molecules.
Synthesis of 2-Amino-3,3-dimethylbutanamide Hydrochloride
The synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride typically starts from the corresponding amino acid, L-tert-leucine. The general strategy involves the activation of the carboxylic acid, followed by amidation and subsequent formation of the hydrochloride salt.
Synthetic Pathway
Figure 2: General synthetic pathway for 2-Amino-3,3-dimethylbutanamide hydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on standard peptide coupling and salt formation techniques.[12]
Step 1: Activation of L-tert-leucine
-
To a stirred solution of L-tert-leucine (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Concentrate the filtrate under reduced pressure to obtain the crude activated ester.
Step 2: Amidation
-
Dissolve the crude activated ester in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
Add an excess of aqueous ammonium hydroxide or bubble ammonia gas through the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the free base, (S)-2-Amino-3,3-dimethylbutanamide.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (S)-2-Amino-3,3-dimethylbutanamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in a non-protic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring until precipitation is complete.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford 2-Amino-3,3-dimethylbutanamide hydrochloride.
Analytical Methodologies
Accurate and robust analytical methods are essential for the quality control and characterization of 2-Amino-3,3-dimethylbutanamide hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of 2-Amino-3,3-dimethylbutanamide hydrochloride by HPLC is challenging. A common and effective approach is pre-column derivatization to introduce a UV-active or fluorescent tag.[13][14]
Figure 3: Workflow for the HPLC analysis of 2-Amino-3,3-dimethylbutanamide hydrochloride.
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV or Fluorescence, depending on the derivatizing agent.
-
Derivatizing Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) is a common choice for primary amines, yielding a highly fluorescent derivative.[15]
Rationale for Method Choices: A C18 column is a versatile and robust choice for the separation of small polar molecules. Gradient elution is necessary to ensure good resolution and peak shape. Pre-column derivatization with OPA is a well-established technique for the sensitive detection of amino acids and other primary amines.[13]
Spectral Data
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a sharp singlet for the nine protons of the tert-butyl group, a singlet for the methine proton adjacent to the amino group, and broad signals for the amine and amide protons. The chemical shifts will be influenced by the solvent and the protonation state of the amine. In a solvent like D₂O, the amine and amide protons will exchange with deuterium and their signals will disappear. A simulated ¹H NMR spectrum for the related L-leucine shows characteristic peaks that can be used for comparison.[16]
-
¹³C NMR (Predicted): The carbon NMR spectrum is expected to show a signal for the carbonyl carbon of the amide, a signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons of the tert-butyl group, and a signal for the chiral methine carbon. The chemical shifts will be characteristic of the functional groups present.[17]
The mass spectrum of the free base is predicted to show a molecular ion peak [M+H]⁺ at m/z 131.11789.[18] Fragmentation would likely involve the loss of the amide group and cleavage of the carbon-carbon bonds. For the hydrochloride salt, under electrospray ionization (ESI), the spectrum would primarily show the protonated molecule of the free base.
The FTIR spectrum of 2-Amino-3,3-dimethylbutanamide hydrochloride is expected to exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Reference |
| ~3400-3200 | N-H stretching (amine and amide) | Broad | [1] |
| ~3000-2800 | C-H stretching (aliphatic) | Sharp | [7] |
| ~1680-1640 | C=O stretching (amide I) | Strong, sharp | [1] |
| ~1650-1550 | N-H bending (primary amine) | Moderate | [19] |
| ~1600 | N-H bending (amide II) | Moderate | [1] |
The presence of the hydrochloride salt may lead to a broadening of the N-H stretching bands due to hydrogen bonding with the chloride ion.
Safety and Handling
2-Amino-3,3-dimethylbutanamide hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[7]
Conclusion
References
-
ResearchGate. FTIR spectra of -leucinamide (a) solid state in KBr; (b) FTIRATR.... [Link]
-
Organic Syntheses. 1. Procedure. [Link]
-
PubChem. tert-Leucinamide hydrochloride, L-. [Link]
-
Global Substance Registration System (GSRS). TERT-LEUCINAMIDE HYDROCHLORIDE, L-. [Link]
-
ResearchGate. H NMR and 13 C NMR data for compounds 2-3. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). [Link]
-
PMC. 2-Amino-2,3-dimethylbutanamide. [Link]
-
Watson International Ltd. L-tert-leucinaMide hydrochloride CAS 75158-12-2. [Link]
- Google Patents. Synthesis method of S-2-aminobutanamide hydrochloride.
-
PubChemLite. (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). [Link]
-
PMC. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
-
Apnoke Scientific Ltd. L-tert-leucinaMide hydrochloride CAS 75158-12-2. [Link]
-
ResearchGate. Solubility of budesonide and leucine in ethanol–water mixtures at 25.... [Link]
-
PATh. Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. [Link]
-
ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. path.web.ua.pt [path.web.ua.pt]
- 3. tert-Leucinamide hydrochloride, L- | C6H15ClN2O | CID 60211447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. (S)-2-Amino-3,3-dimethylbutanamide HCl ee | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. apnoke.com [apnoke.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. np-mrd.org [np-mrd.org]
- 17. sciensano.be [sciensano.be]
- 18. PubChemLite - (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O) [pubchemlite.lcsb.uni.lu]
- 19. researchgate.net [researchgate.net]
